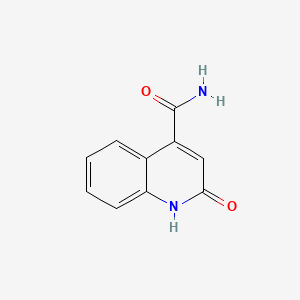

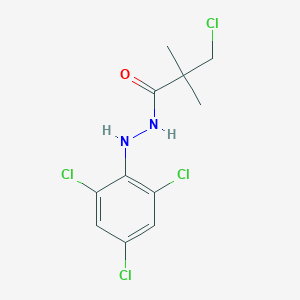

![molecular formula C11H15NO5S B2963347 Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate CAS No. 85622-75-9](/img/structure/B2963347.png)

Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Cyclization Reactions and Synthesis of Complex Molecules

Research by Ukrainets et al. (2014) delves into the cyclization reactions involving derivatives similar to Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate. The study demonstrates how these compounds can cyclize in the presence of bases to give exclusive products, highlighting their potential in synthesizing complex organic structures like anilides of hydroxy-dihydroquinoline sulfonic acid, regardless of the base strength used. This aspect is crucial for developing new synthetic routes in organic chemistry, especially for compounds with potential biological activities Ukrainets, L. A. Petrushova, A. Davidenko, L. A. Grinevich, 2014.

Application in Drug Metabolism Studies

Zmijewski et al. (2006) explored the application of a microbial-based surrogate biocatalytic system for producing mammalian metabolites of biaryl-bis-sulfonamide compounds. This study underscores the role of compounds like this compound in drug metabolism research, offering a novel approach to study drug interactions and metabolite formation. The ability to produce and isolate significant quantities of metabolites for structural characterization via nuclear magnetic resonance (NMR) spectroscopy provides a valuable tool for drug development and pharmacokinetics Zmijewski, T. Gillespie, D. Jackson, D. Schmidt, P. Yi, P. Kulanthaivel, 2006.

Material Science and Membrane Technology

In material science, Liu et al. (2012) reported on the synthesis of novel sulfonated thin-film composite nanofiltration membranes. Derivatives of this compound were used to enhance water flux and dye rejection capabilities of these membranes. This research has significant implications for water treatment technologies, particularly in the efficient removal of dyes from aqueous solutions, showcasing the potential environmental applications of such compounds Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, Guibin Wang, 2012.

Biotransformation and Environmental Degradation

Ricken et al. (2013) highlighted a unique microbial strategy for eliminating sulfonamide antibiotics through ipso-hydroxylation and subsequent fragmentation. This pathway involves derivatives of this compound and emphasizes the environmental relevance of understanding such biotransformation processes. It provides insight into potential bioremediation approaches for the degradation of persistent pharmaceutical compounds in the environment B. Ricken, P. Corvini, D. Cichocka, M. Parisi, M. Lenz, Dominik Wyss, P. Martínez-Lavanchy, Jochen A. Müller, P. Shahgaldian, Ludovico G. Tulli, H. Kohler, B. Kolvenbach, 2013.

Properties

IUPAC Name |

methyl 2-[(4-methoxyphenyl)sulfonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO5S/c1-8(11(13)17-3)12-18(14,15)10-6-4-9(16-2)5-7-10/h4-8,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHBIQSHCZPYLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylisoxazol-4-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2963264.png)

![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2963267.png)

![2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide](/img/structure/B2963270.png)

![N-(3-methoxybenzyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2963273.png)

![(2-Methoxyphenyl)-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2963274.png)

![2-methyl-1-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2963287.png)